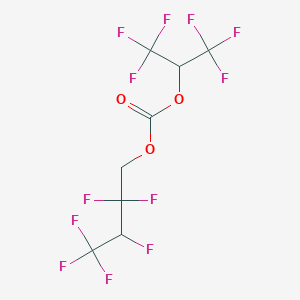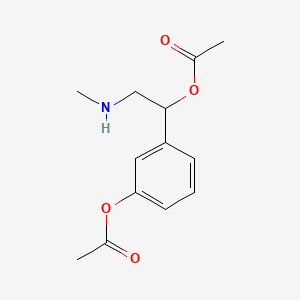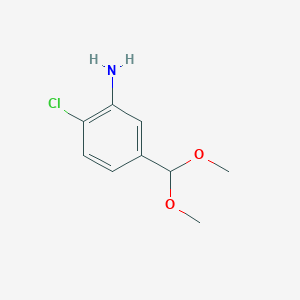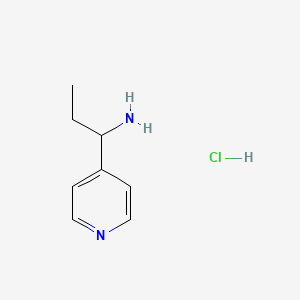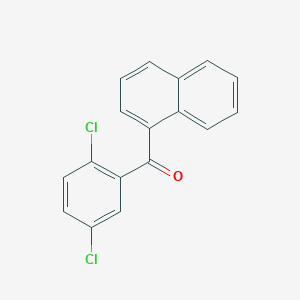
Collman'S reagent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Collman’s reagent, also known as disodium tetracarbonylferrate, is an organometallic compound with the formula Na₂[Fe(CO)₄]. It is a colorless, oxygen-sensitive solid that is widely used in organic and organometallic chemistry. The reagent was first developed by James P. Collman in the 1970s and has since become a valuable tool for synthesizing aldehydes and ketones from alkyl halides .
準備方法
Collman’s reagent is typically prepared by reducing iron pentacarbonyl (Fe(CO)₅) with sodium amalgam or sodium naphthalene in tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds as follows :
[ \text{Fe(CO)}_5 + 2 \text{Na} \rightarrow \text{Na}_2[\text{Fe(CO)}_4] + \text{CO} ]
The resulting disodium tetracarbonylferrate is often isolated as a solvate with THF or DME, which binds to the sodium cations . Industrial production methods are similar but may involve more scalable reducing agents and solvents to accommodate larger batch sizes .
化学反応の分析
Collman’s reagent primarily undergoes nucleophilic substitution reactions with alkyl halides to form aldehydes and ketones. The general reaction mechanism involves the formation of an iron-alkyl intermediate, which is then hydrolyzed to yield the desired carbonyl compound :
[ \text{Na}_2[\text{Fe(CO)}_4] + \text{RBr} \rightarrow \text{Na}[\text{RFe(CO)}_4] + \text{NaBr} ] [ \text{Na}[\text{RFe(CO)}_4] + \text{HCl} \rightarrow \text{RCHO} + \text{Fe(CO)}_4 + \text{NaCl} ]
Common reagents used in these reactions include alkyl halides (e.g., alkyl bromides), triphenylphosphine (PPh₃), and acetic acid (CH₃COOH) . Major products formed from these reactions are aldehydes (RCHO) and ketones (RCOR’).
科学的研究の応用
Collman’s reagent has a wide range of applications in scientific research, particularly in organic and organometallic chemistry. It is used to synthesize aldehydes and ketones from alkyl halides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals . Additionally, Collman’s reagent is employed in the preparation of bimetallic clusters and carbonyl complexes, which have applications in catalysis and materials science .
作用機序
The mechanism of action of Collman’s reagent involves the nucleophilic attack of the disodium tetracarbonylferrate anion on an alkyl halide, forming an iron-alkyl intermediate. This intermediate is then hydrolyzed to produce the corresponding aldehyde or ketone . The molecular targets of Collman’s reagent are primarily alkyl halides, and the key pathway involved is the nucleophilic substitution reaction .
類似化合物との比較
Collman’s reagent is unique in its ability to selectively convert alkyl halides to aldehydes and ketones under mild conditions. Similar compounds include Grignard reagents (RMgX) and organolithium reagents (RLi), which are also used for carbonyl compound synthesis but often require harsher conditions and can lead to over-reduction . Another related compound is disodium octacarbonylferrate (Na₂[Fe₂(CO)₈]), which is used in similar carbonylation reactions but has different reactivity and selectivity profiles .
特性
IUPAC Name |
tetrasodium;carbon monoxide;1,4-dioxane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSDPSRBMMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Fe2Na4O14+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)
